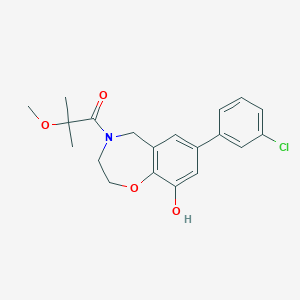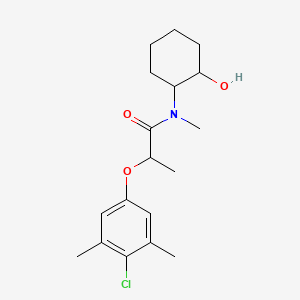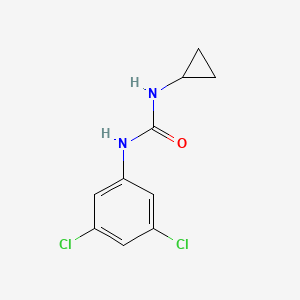![molecular formula C22H21N3O6 B5376070 6-(2-{3-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5376070.png)
6-(2-{3-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to the pyrimidinedione family often involves cycloaddition reactions, Michael-type reactions, and condensation processes. For instance, electron-rich vinyl pyrimidinediones undergo cycloaddition with electron-deficient olefins, leading to various heterocyclic compounds after subsequent transformations (Walsh & Wamhoff, 1989). These methods might be applicable or adaptable for synthesizing the compound of interest, highlighting the versatility of pyrimidinediones in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of pyrimidinedione derivatives showcases significant electronic polarization within the substituted pyrimidine system, as seen in closely related compounds. For example, derivatives exhibit a planar nitrosopyrimidine unit with bond distances indicating electronic polarization, contributing to their reactivity and interaction capabilities (Cobo et al., 2018).
Chemical Reactions and Properties
Pyrimidinediones participate in various chemical reactions, including cycloadditions, Michael additions, and others, leading to a wide range of heterocyclic compounds. Their reactions can be influenced by the nature of substitutions on the pyrimidine ring, which affects the outcome and efficiency of cyclization processes and the formation of novel structures (Lal & Gidwani, 1993).
Physical Properties Analysis
The physical properties of pyrimidinedione derivatives, such as solubility, thermal stability, and crystalline structure, are determined by their molecular configuration and substituent effects. Studies on similar compounds reveal that variations in substituents can significantly affect these properties, including solubility in organic solvents and thermal degradation temperatures, indicating the importance of molecular design in tailoring material properties (Huang et al., 2017).
properties
IUPAC Name |
6-[(E)-2-[3-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6/c1-3-30-19-12-15(7-9-17-20(25(28)29)21(26)24-22(27)23-17)8-10-18(19)31-13-16-6-4-5-14(2)11-16/h4-12H,3,13H2,1-2H3,(H2,23,24,26,27)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWYDNNIGMJTMB-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{[(cyclohexylamino)carbonyl]amino}benzoate](/img/structure/B5376005.png)

![1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5376026.png)
![2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-1-yl]ethanol](/img/structure/B5376029.png)
![8-(2,4-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5376033.png)


![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5376058.png)
![4-(hydroxymethyl)-N-[2-(1H-indol-1-yl)ethyl]-N,5-dimethylisoxazole-3-carboxamide](/img/structure/B5376064.png)

![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5376074.png)
![(4aS*,8aR*)-6-(1H-pyrrol-2-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5376092.png)
![2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one](/img/structure/B5376093.png)